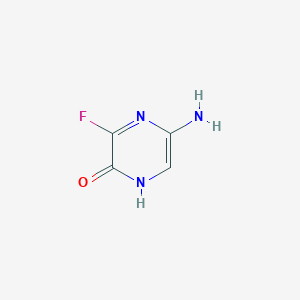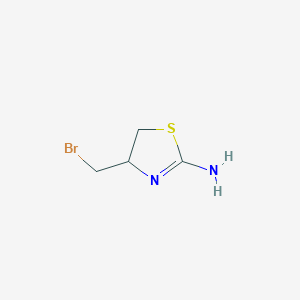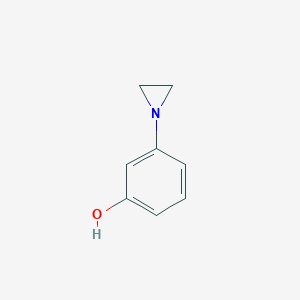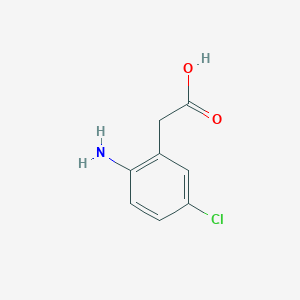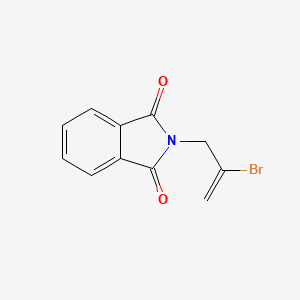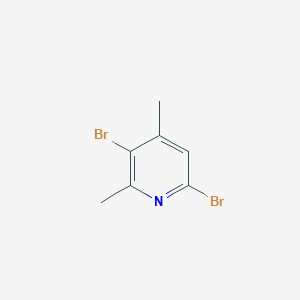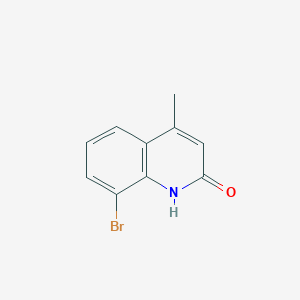
2-Chloro-5-nitrobenzylamine
Overview
Description
2-Chloro-5-nitrobenzylamine, also known as (5-chloro-2-nitrophenyl)methanamine, is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzylamine group . The InChI code for this compound is 1S/C7H7ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 .Physical and Chemical Properties Analysis
This compound is a solid compound that should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Organic Chemistry
- 2-Chloro-5-nitrobenzylamine is a significant intermediate in organic synthesis, commonly used in the fields of medicine, pesticides, and chemicals. For instance, a study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine demonstrated its widespread application in these areas, highlighting its importance as an intermediate (Wang Ling-ya, 2015).
- In the synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine, this compound plays a crucial role. These complexes are significant for their unique property as the first orthometallated complexes containing a primary amine with an electron-withdrawing group in the benzene ring (J. Vicente et al., 1995).
Environmental and Microbial Degradation
- Research on the degradation of 2-Chloro-5-nitrophenol by Ralstonia eutropha JMP134 revealed the microbe's ability to utilize 2-chloro-5-nitrophenol as a sole source of nitrogen, carbon, and energy. This process involves the reduction of 2-chloro-5-nitrophenol to various compounds, demonstrating the potential environmental applications in biodegradation and pollutant removal (A. Schenzle et al., 1999).
Pharmaceutical Synthesis
- The chemical has been used in the synthesis of pharmaceuticals like mesalamine, an anti-inflammatory agent. A green approach for large-scale production of mesalamine starting from 2-chloro-5-nitrobenzoic acid, closely related to this compound, was reported, emphasizing the compound's role in drug synthesis (C. Vijaya Lakshmi et al., 2018).
Biological Systems and Photolysis
- 2-Nitrobenzyl derivatives, closely related to this compound, have been utilized in photolabile protecting groups in synthetic organic chemistry, with applications in kinetic studies of biological systems. For instance, 'caged ATP', synthesized using these derivatives, allows for in-situ generation of ATP in biological studies (J. Mccray et al., 1980).
Safety and Hazards
When handling 2-Chloro-5-nitrobenzylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRAPUCWHTTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)

